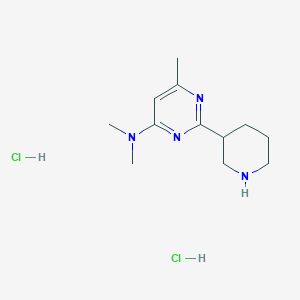

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride

CAS No.: 1361113-30-5

Cat. No.: VC2715163

Molecular Formula: C12H22Cl2N4

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361113-30-5 |

|---|---|

| Molecular Formula | C12H22Cl2N4 |

| Molecular Weight | 293.23 g/mol |

| IUPAC Name | N,N,6-trimethyl-2-piperidin-3-ylpyrimidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H20N4.2ClH/c1-9-7-11(16(2)3)15-12(14-9)10-5-4-6-13-8-10;;/h7,10,13H,4-6,8H2,1-3H3;2*1H |

| Standard InChI Key | OVDXWJRYNJTREH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C2CCCNC2)N(C)C.Cl.Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)C2CCCNC2)N(C)C.Cl.Cl |

Introduction

Chemical Identity and Properties

N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride is identified by the CAS number 1361113-30-5 and has gained interest in pharmaceutical research due to its distinctive structural features and potential biological activities . This compound belongs to the broader family of pyrimidine derivatives, which are widely studied for their diverse biological applications and therapeutic potential.

The molecular formula of this compound is C12H22Cl2N4, with a corresponding molecular weight of 293.23 g/mol. The structure features a pyrimidine ring as its core scaffold, which provides the fundamental framework for various biological interactions. The compound's IUPAC name is N,N,6-trimethyl-2-piperidin-3-ylpyrimidin-4-amine;dihydrochloride, which reflects its complex substitution pattern and salt form.

Table 1: Chemical and Physical Properties of N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride

The dihydrochloride salt form of this compound likely contributes to its stability and solubility profile, which are important considerations for its application in research settings. The salt formation typically enhances water solubility compared to the free base form, facilitating its use in various experimental conditions requiring aqueous media.

Structural Characteristics

The molecular structure of N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride consists of several key components that collectively determine its chemical behavior and biological potential. Understanding these structural elements provides insights into the compound's function and potential applications.

Core Structure and Functional Groups

The compound features a pyrimidine ring as its central scaffold, which is a six-membered heterocyclic structure containing two nitrogen atoms. This pyrimidine core is substituted at multiple positions:

-

The 2-position connects to a piperidine ring specifically at the piperidine's 3-position

-

The 4-position bears an amino group with two methyl substituents (N,N-dimethyl)

-

The 6-position contains a methyl group

-

The compound exists as a dihydrochloride salt, with two chloride counterions balancing the positive charges

This specific arrangement of substituents around the pyrimidine core creates a unique three-dimensional structure that likely influences the compound's ability to interact with biological targets. The piperidine ring, in particular, introduces conformational flexibility that may be crucial for fitting into specific binding pockets of target proteins or enzymes.

Structure-Activity Relationships

The structural features of N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride likely determine its biological activity profile. Research on similar compounds containing piperidine moieties connected to heterocyclic cores has demonstrated that the geometry of the basic center (piperidine) and the heterocyclic core must adopt specific conformations to permit optimal interactions with biological targets .

For instance, studies on related compounds have shown that the specific orientation of the piperidine relative to the heterocyclic core significantly impacts biological activity. Modifications that alter this geometry can dramatically affect potency and selectivity . The connection of the piperidine at its 3-position to the 2-position of the pyrimidine in the target compound likely creates a specific conformational arrangement that is important for its biological interactions.

| Structural Feature | Potential Biological Significance | Possible Mechanism |

|---|---|---|

| Pyrimidine core | Target recognition and binding | π-stacking interactions with aromatic residues |

| Piperidine moiety | Conformational flexibility and specificity | Hydrogen bonding and ionic interactions |

| N,N-dimethyl group | Modulation of electron density and lipophilicity | Enhancement of binding affinity and membrane permeability |

| 6-methyl substituent | Fine-tuning of electronic properties | Optimization of binding orientation |

| Dihydrochloride salt form | Improved solubility profile | Enhanced bioavailability for experimental use |

Current Research Status and Future Directions

Research on N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride is ongoing, with efforts focused on understanding its mechanism of action and potential therapeutic applications. The current state of research indicates growing interest in this compound, although comprehensive characterization of its biological activities remains a work in progress.

Research Limitations and Challenges

Several limitations and challenges exist in the current research landscape for this compound:

-

Limited availability of comprehensive biological activity data

-

Incomplete understanding of selectivity profiles against various biological targets

-

Challenges in optimizing synthetic routes for efficient production

Despite these limitations, the compound continues to attract research interest due to its potential applications in pharmaceutical development and as a tool for investigating biological processes.

Future Research Directions

Future research on N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride may focus on several promising directions:

-

Comprehensive evaluation of its selectivity profile against a panel of relevant enzymes

-

Detailed structure-activity relationship studies to identify critical structural features required for biological activity

-

Investigation of potential synergistic effects when combined with established therapeutic agents

-

Development of more efficient synthetic routes to facilitate large-scale production

-

Exploration of potential applications beyond enzyme inhibition, such as receptor modulation or cellular signaling regulation

These research directions would contribute to a more complete understanding of the compound's properties and potential applications, potentially leading to the development of novel therapeutic strategies or improved research tools.

Table 3: Research Status and Knowledge Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume